Avitinib Maleate: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer
Avitinib Maleate: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Potent Tyrosine Kinase Inhibitor
Abstract
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs.[1] Developed by ACEA Biosciences, Avitinib selectively targets activating EGFR mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile is anticipated to reduce the toxicity often associated with non-selective EGFR inhibitors.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Avitinib maleate, intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of EGFR T790M-Mediated Resistance
First and second-generation EGFR-TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for over 50% of acquired resistance cases. The T790M mutation sterically hinders the binding of first and second-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain. This clinical challenge spurred the development of third-generation EGFR-TKIs specifically designed to overcome T790M-mediated resistance.[4]
Avitinib maleate emerged from a drug discovery program aimed at developing a potent, selective, and irreversible inhibitor of mutant EGFR, including the T790M variant.[4] Its unique pyrrolopyrimidine-based structure allows it to form a covalent bond with the Cysteine 797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition.[4]
Synthesis of Avitinib Maleate
The chemical synthesis of Avitinib maleate involves a multi-step process culminating in the formation of the active acrylamide moiety and subsequent salt formation with maleic acid. While the exact proprietary synthesis details may vary, the general synthetic strategy for this class of pyrrolo[2,3-d]pyrimidine derivatives has been described in the scientific literature. The core structure is assembled through a series of coupling and cyclization reactions, followed by the introduction of the key side chains.
General Synthetic Scheme
The synthesis of the pyrrolo[2,3-d]pyrimidine core is a critical step. A key intermediate, (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, serves as a scaffold for subsequent reactions.[5] This is followed by the introduction of the substituted aniline side chain via a Buchwald-Hartwig amination or similar cross-coupling reaction. The final step involves the deprotection of the pyrrole nitrogen and the acylation with acryloyl chloride to install the reactive "warhead" that enables covalent bond formation with Cys797 of EGFR. The final product is then converted to the maleate salt to improve its pharmaceutical properties.[5]
Mechanism of Action
Avitinib maleate is an orally available, irreversible, and selective inhibitor of mutant EGFR.[3] Upon administration, it covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of mutant EGFR.[4] This irreversible binding effectively blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
Signaling Pathway Inhibition
Mutated EGFR promotes tumor growth through the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[6][7] By irreversibly inhibiting mutant EGFR, Avitinib effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[3]
Preclinical and Clinical Data
A substantial body of preclinical and clinical data supports the efficacy and selectivity of Avitinib maleate.
In Vitro Potency and Selectivity
Avitinib has demonstrated potent inhibitory activity against EGFR with activating mutations (L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.
| EGFR Genotype | IC50 (nM) |
| EGFR L858R | 0.18[8][9] |
| EGFR T790M | 0.18[8][9] |
| Wild-Type EGFR | 7.68[8][9] |
Pharmacokinetic Profile
Preclinical studies in rats have provided insights into the pharmacokinetic properties of Avitinib.
| Parameter | Value |
| In Vitro (Rat Liver Microsomes) | |
| IC50 of Osimertinib metabolism by Avitinib | 27.6 µM[10] |
| In Vivo (Rats, 30 mg/kg oral dose) | |
| Cmax (Osimertinib with Avitinib pre-treatment) | Increased[10] |
| Tmax (Osimertinib with Avitinib pre-treatment) | Extended[10] |
| AUC (Osimertinib with Avitinib pre-treatment) | Increased[10] |
| CLz/F (Osimertinib with Avitinib pre-treatment) | Decreased[10] |
Clinical Efficacy in NSCLC
The efficacy of Avitinib maleate has been evaluated in a multicenter Phase I/II clinical trial (NCT02330367) in Chinese patients with EGFR T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy.[6][11]
| Endpoint | Result (Phase II, 300 mg BID) |
| Objective Response Rate (ORR) | |
| Investigator Assessed | 50.2% (95% CI: 43.3%, 57.2%)[11] |
| Independent Review Committee (IRC) Assessed | 56.5% (CR rate: 5.3%)[12] |
| Disease Control Rate (DCR) | 88% (95% CI: 82.9%, 92.1%)[11] |
| Median Duration of Response (DoR) | 7.5 months (95% CI: 6.0, 9.2)[11] |
| Median Progression-Free Survival (PFS) | 7.5 months (95% CI: 6.0, 8.8)[11] |
| Median Overall Survival (OS) | 24.9 months (95% CI: 22.4, NR)[8] |
| Updated Median OS (IRC assessed) | 28.2 months[12] |
Experimental Protocols
The development and evaluation of Avitinib maleate involved a series of standard and specialized experimental protocols.
Drug Discovery and Preclinical Development Workflow
The discovery of a third-generation EGFR inhibitor like Avitinib follows a structured workflow from target identification to preclinical evaluation.
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro potency of Avitinib maleate against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR (wild-type, L858R, T790M)
-
ATP, Poly(Glu, Tyr) 4:1 substrate
-
Avitinib maleate stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of Avitinib maleate in assay buffer.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of Avitinib maleate and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxic effect of Avitinib maleate on cancer cell lines with different EGFR genotypes.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 [L858R, T790M], HCC827 [del E746-A750], A549 [wild-type EGFR])
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Avitinib maleate stock solution (in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Avitinib maleate in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of Avitinib maleate or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
Objective: To confirm the inhibitory effect of Avitinib maleate on EGFR signaling in intact cells.
Materials:
-
NSCLC cell lines
-
Avitinib maleate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Treat the cells with various concentrations of Avitinib maleate for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Conclusion
Avitinib maleate is a promising third-generation EGFR-TKI with a well-defined mechanism of action and a strong preclinical and clinical profile. Its ability to potently and selectively inhibit mutant EGFR, including the T790M resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The data summarized in this technical guide underscore the potential of Avitinib maleate as a valuable therapeutic option for patients with EGFR-mutated NSCLC who have progressed on prior TKI therapies. Further clinical development and investigation will continue to delineate its role in the evolving landscape of targeted cancer therapy.
References
- 1. onclive.com [onclive.com]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. ChemGood [chemgood.com]
- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avitinib Maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. trialstat.com [trialstat.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of abivertinib (AC0010), a third-generation EGFR tyrosine kinase inhibitor, in Chinese patients with EGFR-T790M positive non-small cell lung cancer (NCSLC). - ASCO [asco.org]
- 12. cancernetwork.com [cancernetwork.com]
